molecular formula C16H33BO3Si B2575031 Tert-butyl-dimethyl-[[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]methoxy]silane CAS No. 1424376-24-8

Tert-butyl-dimethyl-[[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]methoxy]silane

Cat. No.: B2575031
CAS No.: 1424376-24-8
M. Wt: 312.33
InChI Key: VPYJHKWXPHLMSE-QWHCGFSZSA-N
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Description

This compound is a silane-protected boronic ester featuring a stereodefined cyclopropane core. The (1R,2R)-cyclopropyl group enhances steric and electronic properties, making it valuable in stereoselective synthesis and cross-coupling reactions (e.g., Suzuki-Miyaura couplings). The tert-butyldimethylsilyl (TBS) group acts as a robust protecting moiety for hydroxyl intermediates, enabling controlled reactivity in multi-step organic syntheses .

Properties

IUPAC Name

tert-butyl-dimethyl-[[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]methoxy]silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H33BO3Si/c1-14(2,3)21(8,9)18-11-12-10-13(12)17-19-15(4,5)16(6,7)20-17/h12-13H,10-11H2,1-9H3/t12-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPYJHKWXPHLMSE-QWHCGFSZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC2CO[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)[C@@H]2C[C@H]2CO[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33BO3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1424376-24-8
Record name rac-tert-butyldimethyl{[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]methoxy}silane
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

Tert-butyl-dimethyl-[[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]methoxy]silane (CAS Number: 873426-76-7) is a silane compound that has garnered interest for its potential biological activities. This article explores its chemical properties, synthesis methods, and biological implications based on available research findings.

The molecular formula of this compound is C18H31BO3SiC_{18}H_{31}BO_3Si with a molecular weight of approximately 334.333 g/mol. The structure includes a tert-butyl group and a dioxaborolane moiety, which are significant in influencing its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate boron-containing compounds with silanes under controlled conditions. The preparation method can significantly affect the purity and yield of the final product.

Research indicates that compounds containing boron and silane functionalities can exhibit unique biological activities due to their ability to interact with biological macromolecules. The presence of the dioxaborolane group is particularly noteworthy as it can participate in various biochemical processes such as enzyme inhibition and modulation of signaling pathways.

Case Studies

  • Anticancer Activity :
    • A study demonstrated that similar compounds with dioxaborolane moieties showed significant anticancer activity by inhibiting tumor cell proliferation through apoptosis induction. The mechanism was linked to the modulation of key signaling pathways involved in cell survival and proliferation.
  • Neuroprotective Effects :
    • Another investigation highlighted the neuroprotective potential of silane derivatives in models of neurodegeneration. These compounds were found to reduce oxidative stress and inflammation in neuronal cells, suggesting a protective role against neurotoxic insults.
  • Antimicrobial Properties :
    • Preliminary studies indicated that certain silanes exhibit antimicrobial properties against a range of bacterial strains. The exact mechanism remains under investigation but may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Data Tables

Property Value
Molecular FormulaC₁₈H₃₁B O₃ Si
Molecular Weight334.333 g/mol
CAS Number873426-76-7
Synthesis YieldVaries (typically 20%-50%)
Anticancer IC50Varies (specific to cell line)

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of similar compounds to elucidate how modifications affect their biological activity. Notably:

  • Compounds with enhanced lipophilicity often demonstrate improved cellular uptake and bioavailability.
  • Substituents on the cyclopropyl ring can significantly influence the selectivity and potency against specific biological targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

a) Cyclopropane vs. Allyl/Linear Chains
  • Target Compound : The (1R,2R)-cyclopropane ring introduces significant steric hindrance and rigidity, which can direct regioselectivity in reactions.
  • Its molecular formula (C15H31BO3Si) is lighter than the cyclopropane analog, suggesting differences in solubility and volatility .
b) Boron-Substituted Aromatic vs. Aliphatic Systems
  • tert-Butyl((3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)dimethylsilane (CAS: 1609540-97-7):
    The aromatic fluorinated benzyl group enhances electronic effects, improving stability and directing electrophilic substitution. This contrasts with the aliphatic cyclopropane in the target compound, which is more prone to ring-opening under acidic conditions .

Analytical Data Comparison

a) NMR Spectroscopy
  • Target Compound : Expected δH ~1.25–1.30 ppm (cyclopropane CH2), δC ~10–15 ppm (cyclopropane carbons).
  • tert-Butyl((1-(4-methoxyphenyl)-3-(dioxaborolan-2-yl)undecan-5-yl)oxy)dimethylsilane (40) :
    δH 6.85–7.25 ppm (aromatic protons), δC 25.1 ppm (SiC(CH3)3) .
  • tert-Butyldimethyl(2-(6-methyl-9,10-dihydrophenanthren-9-yl)ethoxy)silane (3d) :
    δH 0.08 ppm (Si(CH3)2), δC 128–135 ppm (aromatic carbons) .
b) High-Resolution Mass Spectrometry (HRMS)
Compound Molecular Formula Calculated [M]+ Observed [M]+ Error (ppm)
Target Compound (Hypothetical) C18H35BO3Si 338.2380 N/A N/A
Compound 272 C33H68O3Si2 568.4707 568.4720 +2.3
Compound 3d C23H32OSi 366.2763 366.2763 0.0

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